(1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine
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Overview
Description
(1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine: is a chemical compound with a complex structure that includes a cyclopentyloxyphenyl group and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyloxyphenyl group and the introduction of the trifluoroethylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological and chemical effects.
Comparison with Similar Compounds
- (1S)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine
- (1S)-1-(4-Methoxyphenyl)-2,2,2-trifluoroethylamine
- (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylamine
Uniqueness: this compound is unique due to the presence of the cyclopentyloxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H16F3NO |
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Molecular Weight |
259.27 g/mol |
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(17)9-5-7-11(8-6-9)18-10-3-1-2-4-10/h5-8,10,12H,1-4,17H2/t12-/m0/s1 |
InChI Key |
NDYGVXLZMYNOKV-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
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